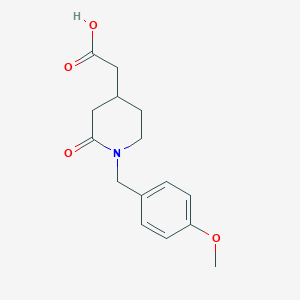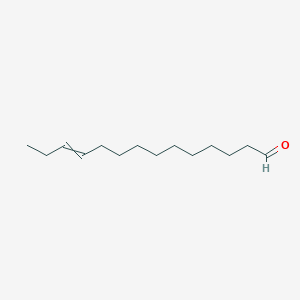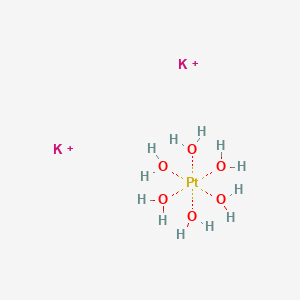
Potassium hexahydroxoplatinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium hexahydroxoplatinate, also known as dipotassium hexahydroxyplatinate, is a chemical compound with the formula K₂[Pt(OH)₆]. It is a platinum-based compound that is often used in various chemical and industrial applications due to its unique properties. The compound is known for its high stability and solubility in water, making it a valuable reagent in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium hexahydroxoplatinate can be synthesized through the reaction of potassium hydroxide with hexachloroplatinic acid. The reaction typically involves the following steps:
- Dissolution of hexachloroplatinic acid in water.
- Addition of potassium hydroxide to the solution.
- Heating the mixture to facilitate the reaction.
- Crystallization of the product from the solution.
The reaction can be represented as: [ H₂[PtCl₆] + 6KOH → K₂[Pt(OH)₆] + 6KCl ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure high purity and yield. The process may include additional purification steps such as filtration and recrystallization to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium hexahydroxoplatinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form elemental platinum or lower oxidation state platinum compounds.
Substitution: The hydroxide ligands can be substituted with other ligands such as halides or organic ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions using halide salts or organic ligands.
Major Products Formed:
Oxidation: Platinum oxides or higher oxidation state platinum complexes.
Reduction: Elemental platinum or platinum(II) complexes.
Substitution: Various platinum complexes with different ligands.
Applications De Recherche Scientifique
Potassium hexahydroxoplatinate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other platinum compounds and catalysts.
Biology: Employed in biochemical assays and as a reagent for detecting certain biomolecules.
Medicine: Investigated for its potential use in cancer treatment due to its platinum content.
Industry: Utilized in electroplating, catalysis, and as a component in fuel cells.
Mécanisme D'action
The mechanism of action of potassium hexahydroxoplatinate involves its ability to interact with various molecular targets. In catalysis, the compound acts as a source of platinum, which can facilitate various chemical reactions by providing active sites for reactants. In biological systems, the compound can interact with cellular components, potentially leading to cytotoxic effects that are useful in cancer treatment .
Comparaison Avec Des Composés Similaires
Sodium hexahydroxoplatinate: Similar in structure but uses sodium instead of potassium.
Ammonium hexahydroxoplatinate: Uses ammonium ions instead of potassium.
Hexachloroplatinic acid: A precursor for the synthesis of potassium hexahydroxoplatinate.
Uniqueness: this compound is unique due to its high solubility in water and stability, making it a versatile reagent in various applications. Compared to similar compounds, it offers distinct advantages in terms of ease of handling and reactivity .
Propriétés
Formule moléculaire |
H12K2O6Pt+2 |
|---|---|
Poids moléculaire |
381.37 g/mol |
Nom IUPAC |
dipotassium;platinum;hexahydrate |
InChI |
InChI=1S/2K.6H2O.Pt/h;;6*1H2;/q2*+1;;;;;;; |
Clé InChI |
LTROBPQZKJGHPB-UHFFFAOYSA-N |
SMILES canonique |
O.O.O.O.O.O.[K+].[K+].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-{[4-(1H-benzimidazol-2-yl)phenyl]imino}methyl]-6-ethoxy-4-nitrophenol](/img/structure/B12451327.png)
![N-{1-[(diphenylmethyl)amino]-2-methyl-1-oxopropan-2-yl}-N-methylpyridine-2-carboxamide](/img/structure/B12451329.png)
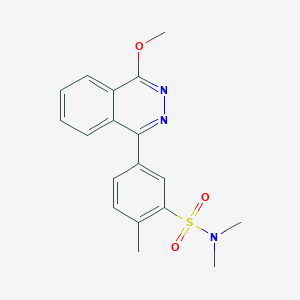
![1-(3-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12451340.png)
![N-[2-(2-cyclohexylidenehydrazinyl)-2-oxoethyl]-N-(4-iodophenyl)methanesulfonamide (non-preferred name)](/img/structure/B12451352.png)
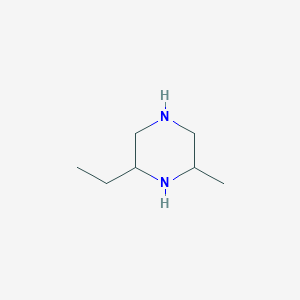
![N,N'-bis[(E)-(4-fluorophenyl)methylidene]acridine-3,6-diamine](/img/structure/B12451368.png)
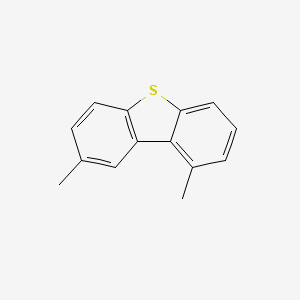
![N-[4-({4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-4-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B12451379.png)
![N,N'-propane-1,3-diylbis{2-[(4-chlorophenyl)sulfanyl]propanamide}](/img/structure/B12451385.png)
![N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide](/img/structure/B12451393.png)
![(2E)-3-({4'-[(2E)-3-Carboxyprop-2-enamido]-[1,1'-biphenyl]-4-YL}carbamoyl)prop-2-enoic acid](/img/structure/B12451396.png)
